

# Application Notes and Protocols for Investigating Energy Expenditure with Pegapamodutide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Pegapamodutide |           |
| Cat. No.:            | B10832559      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pegapamodutide** (also known as OPK88003 and LY2944876) is a long-acting, dual-agonist peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1] This dual mechanism of action positions **Pegapamodutide** as a compound of interest for the treatment of type 2 diabetes and obesity, with the potential to influence energy balance through multiple pathways. Activation of the GLP-1 receptor is known to suppress appetite and improve glycemic control, while glucagon receptor activation can increase energy expenditure and promote hepatic fat metabolism.[2][3][4] These application notes provide an overview of the available clinical data on **Pegapamodutide** and detailed protocols for investigating its effects on energy expenditure, drawing from methodologies used for similar dual-agonist compounds.

# **Quantitative Data from Clinical Trials**

While specific data on the direct measurement of energy expenditure from **Pegapamodutide** clinical trials are not extensively published in peer-reviewed literature, data from a Phase 2b clinical trial (NCT03406377) highlight its clinical efficacy in patients with type 2 diabetes and obesity.[5][6] The following tables summarize the key findings from this trial.

Table 1: Efficacy of **Pegapamodutide** in a Phase 2b Clinical Trial (30 Weeks)



| Parameter                                         | Pegapamodutide<br>Group | Placebo Group | p-value      |
|---------------------------------------------------|-------------------------|---------------|--------------|
| Modified Intent-to-<br>Treat (mITT)<br>Population |                         |               |              |
| Change in HbA1c from Baseline                     | -1.30%                  | -0.09%        | <0.0001      |
| Change in Body<br>Weight from Baseline            | -4.4 kg                 | -1.8 kg       | 0.01         |
| Change in Triglycerides from Baseline             | -31.2 mg/dL             | -11.6 mg/dL   | 0.005        |
| Per-Protocol Population                           |                         |               |              |
| Change in HbA1c from Baseline                     | -1.47%                  | -0.25%        | Not Reported |
| Change in Body<br>Weight from Baseline            | -5.5 kg                 | -1.9 kg       | Not Reported |

Data sourced from OPKO Health press releases regarding the Phase 2b clinical trial of OPK88003 (**Pegapamodutide**).[1][5][6]

To provide a more direct insight into the potential effects of a dual GLP-1/GCGR agonist on energy expenditure, the following table presents data from a study on a similar compound, SAR425899.

Table 2: Effects of a Dual GLP-1/GCGR Agonist (SAR425899) on Energy Expenditure



| Parameter                                                | SAR425899 Group | Placebo Group | p-value                               |
|----------------------------------------------------------|-----------------|---------------|---------------------------------------|
| Change in Body<br>Weight (kg)                            | -4.83 ± 1.44    | -3.68 ± 1.37  | <0.05                                 |
| Change in Fat Mass<br>(kg)                               | -3.1 ± 1.2      | -1.9 ± 0.9    | <0.05                                 |
| Change in Fat-Free<br>Mass (kg)                          | -1.7 ± 1.0      | -1.8 ± 0.9    | <0.05                                 |
| Change in Sleeping<br>Metabolic Rate (SMR)<br>(kcal/day) | -133 ± 101      | -193 ± 91     | 0.002 (adjusted for body composition) |
| Change in 24-hour<br>Energy Expenditure<br>(kcal/day)    | -214 ± 147      | -250 ± 129    | Not Significant                       |
| Change in 24-hour<br>Respiratory Exchange<br>Ratio (RER) | -0.04 ± 0.03    | -0.02 ± 0.02  | <0.05                                 |

Data from a study on the dual GLP-1/glucagon receptor agonist SAR425899, which serves as a proxy for the potential effects of **Pegapamodutide**.[2]

### **Signaling Pathways**

The therapeutic effects of **Pegapamodutide** are mediated through the activation of two distinct G protein-coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).







Click to download full resolution via product page

Caption: Dual signaling pathway of Pegapamodutide.

# **Experimental Protocols**



The following protocols are detailed methodologies for key experiments to investigate the effects of **Pegapamodutide** on energy expenditure. These are based on established methods used in clinical trials of similar compounds.[2][4]

# Protocol 1: Measurement of 24-Hour Energy Expenditure and Substrate Oxidation using Whole-Room Indirect Calorimetry

Objective: To quantify the effect of **Pegapamodutide** on 24-hour energy expenditure (EE), sleeping metabolic rate (SMR), resting metabolic rate (RMR), the thermic effect of food (TEF), and substrate oxidation.

#### Materials:

- Whole-room indirect calorimeter
- Standardized meals
- · Urine collection containers
- Body composition analyzer (e.g., DXA)

#### Procedure:

- Participant Screening and Acclimatization:
  - Recruit healthy subjects or patients with type 2 diabetes and/or obesity.
  - Acclimatize participants to the whole-room calorimeter environment for at least one night before the baseline measurement.
- Baseline Measurements (Pre-treatment):
  - o Conduct a 24-hour stay in the whole-room calorimeter.
  - Provide standardized meals at fixed times to control for dietary-induced thermogenesis.



- Collect 24-hour urine for the measurement of urinary nitrogen to estimate protein oxidation.
- Measure body composition (fat mass and fat-free mass) using a DXA scan.

#### Treatment Period:

- Administer Pegapamodutide or placebo according to the study design (e.g., once-weekly subcutaneous injection).
- Maintain a controlled diet throughout the treatment period.

#### Post-treatment Measurements:

- Repeat the 24-hour whole-room calorimetry measurement under the same standardized conditions as the baseline.
- Collect 24-hour urine and repeat body composition analysis.

#### Data Analysis:

- Calculate 24-hour EE, SMR (average EE during sleep), and RMR (average EE during quiet rest) from the continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2).
- Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.
- Calculate fat and carbohydrate oxidation rates using established equations, incorporating urinary nitrogen data to account for protein oxidation.
- Compare the changes in EE and substrate oxidation from baseline to post-treatment between the **Pegapamodutide** and placebo groups.





Click to download full resolution via product page

Caption: Experimental workflow for whole-room calorimetry.

# Protocol 2: Assessment of In Vitro Receptor Activation and Downstream Signaling

Objective: To determine the potency and efficacy of **Pegapamodutide** in activating the GLP-1 and glucagon receptors and to characterize the downstream signaling cascade.

#### Materials:

- Cell lines stably expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells)
- Pegapamodutide
- Native GLP-1 and glucagon (as controls)
- cAMP assay kit (e.g., HTRF-based)
- Cell culture reagents
- Plate reader

#### Procedure:

- · Cell Culture:
  - Culture HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR in appropriate media.



- Seed cells into 96-well or 384-well plates and grow to confluence.
- Compound Treatment:
  - Prepare serial dilutions of **Pegapamodutide**, native GLP-1, and native glucagon.
  - Remove culture media from the cells and add the compound dilutions.
  - Incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
  - Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
  - Read the plate on a compatible plate reader.
- Data Analysis:
  - Generate dose-response curves for each compound on both receptor-expressing cell lines.
  - Calculate the EC50 (half-maximal effective concentration) for each compound to determine its potency.
  - Compare the maximal response to determine the efficacy relative to the native ligands.



Click to download full resolution via product page

Caption: Workflow for in vitro receptor activation assay.



#### Conclusion

**Pegapamodutide** represents a promising therapeutic candidate with a dual mechanism of action that favorably impacts key parameters in the management of type 2 diabetes and obesity. The provided data and protocols offer a framework for researchers to further investigate the effects of **Pegapamodutide** and similar dual-agonists on energy expenditure. Rigorous assessment of changes in metabolic rate and substrate utilization will be crucial in fully elucidating the metabolic benefits of this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 2. GLP-1/Glucagon Receptor Agonism Associates with Reduced Metabolic Adaptation and Higher Fat Oxidation: A Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running on mixed fuel-dual agonistic approach of GLP-1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mayafiles.tase.co.il [mayafiles.tase.co.il]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Energy Expenditure with Pegapamodutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832559#using-pegapamodutide-to-investigate-energy-expenditure]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com